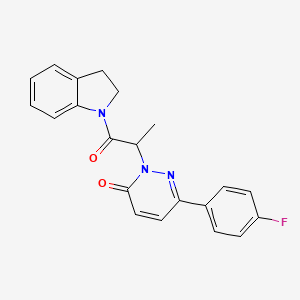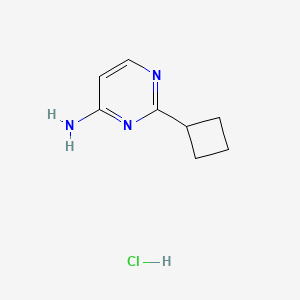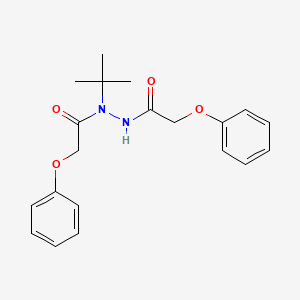
N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride” is a chemical compound . It is a solid at room temperature . The compound has a molecular weight of 183.25 .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H17N3O/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12/h8,10H,1-7H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical and Biological Characteristics
N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride falls within a broad class of compounds known for their varied chemical structures and biological activities. While the specific compound does not directly appear in the literature, related compounds provide insight into potential applications and characteristics.
Piperazine derivatives, including similar structural frameworks, are widely studied for their pharmacological properties. For instance, cetirizine, a piperazine antihistamine, showcases the therapeutic potential of this class in treating allergic conditions by selectively antagonizing H1 histamine receptors (Arlette, 1991). This example underlines the relevance of piperazine derivatives in medicinal chemistry, particularly in the design of antihistamine drugs.
Bioactive Compounds from Marine Sources
Research into marine actinobacteria, such as Streptomyces sp., has yielded compounds with structures similar to the query compound, demonstrating the potential for discovering new therapeutic agents from natural sources. Compounds isolated from such bacteria have shown cytotoxic activities, suggesting applications in cancer research (Sobolevskaya et al., 2007).
Dual Regulatory Effects on Cytokines
Compounds with structural similarities to the query, particularly those containing piperazine and cyclopropyl groups, have demonstrated the ability to regulate cytokine production. For example, a pyrimidylpiperazine derivative has shown to suppress TNF-alpha production while increasing interleukin-10 release, offering insights into potential anti-inflammatory or immunomodulatory applications (Fukuda et al., 2000).
Antimicrobial and Antifungal Activities
The structural motif of piperazine, often in combination with other functional groups, has been explored for antimicrobial and antifungal properties. Compounds from the actinomycete Kutzneria sp. 744, bearing the piperazine unit, have shown moderate activity against root-rotting fungi, indicating potential agricultural applications (Broberg et al., 2006).
Metabolic Fate and Pharmacokinetics
The study of classic histamine H1 receptor antagonists, which include piperazine derivatives, provides valuable information on their metabolic pathways and pharmacokinetics. Such research can inform the development of new drugs with improved efficacy and reduced side effects (Sharma & Hamelin, 2003).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2.2ClH/c18-13(11-1-2-11)9-16-5-7-17(8-6-16)10-14(19)15-12-3-4-12;;/h11-13,18H,1-10H2,(H,15,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZOGHOCEQJCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC(=O)NC3CC3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

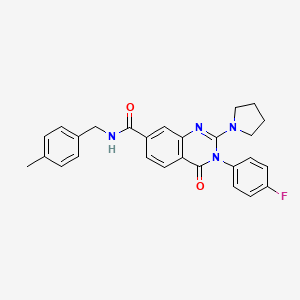
![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one](/img/structure/B2988415.png)
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2988417.png)

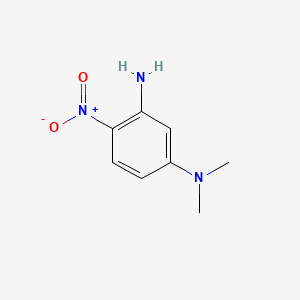
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988423.png)

